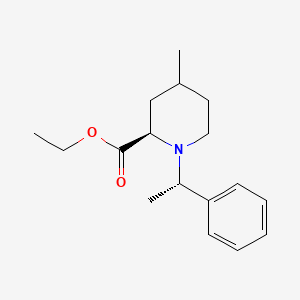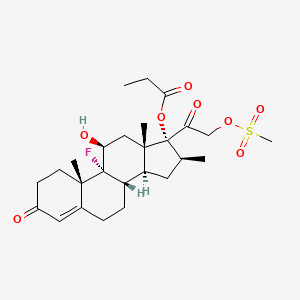
5-Hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic Acid d-Lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic Acid d-Lactone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a lactone ring and multiple functional groups, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic Acid d-Lactone typically involves multiple steps, including the formation of the lactone ring and the introduction of the hydroxy and methyl groups. Common synthetic routes may involve:
Aldol Condensation: To form the carbon-carbon bonds.
Lactonization: To form the lactone ring.
Hydroxylation: To introduce the hydroxy group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: To speed up the reaction.
Temperature Control: To ensure the reaction proceeds efficiently.
Purification Techniques: Such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic Acid d-Lactone can undergo various chemical reactions, including:
Oxidation: To form ketones or carboxylic acids.
Reduction: To form alcohols or alkanes.
Substitution: To introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Could yield carboxylic acids or ketones.
Reduction: Could yield alcohols or alkanes.
Substitution: Could yield various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a potential bioactive compound.
Medicine: As a potential therapeutic agent.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic Acid d-Lactone would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: To inhibit or activate their activity.
Interacting with Receptors: To modulate signaling pathways.
Altering Cellular Processes: Such as gene expression or protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic Acid: Without the lactone ring.
3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic Acid d-Lactone: Without the hydroxy group.
Uniqueness
The presence of the lactone ring and the specific arrangement of functional groups make 5-Hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic Acid d-Lactone unique compared to its analogs. This uniqueness could translate to different chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C26H37FO8S |
|---|---|
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C26H37FO8S/c1-6-22(31)35-26(21(30)14-34-36(5,32)33)15(2)11-19-18-8-7-16-12-17(28)9-10-23(16,3)25(18,27)20(29)13-24(19,26)4/h12,15,18-20,29H,6-11,13-14H2,1-5H3/t15-,18-,19-,20-,23-,24-,25-,26-/m0/s1 |
Clé InChI |
PKEHQWHKIAEJLP-SOMXGXJRSA-N |
SMILES isomérique |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)C)C(=O)COS(=O)(=O)C |
SMILES canonique |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)C)C(=O)COS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


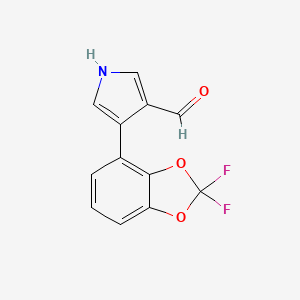


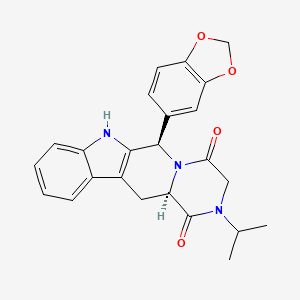
![[(2R,3S,4R,5R)-3,4-diacetyloxy-6-hydroxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13436421.png)
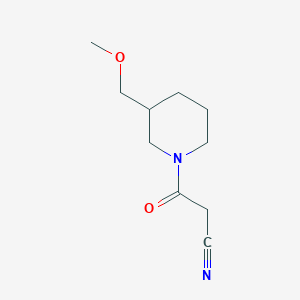
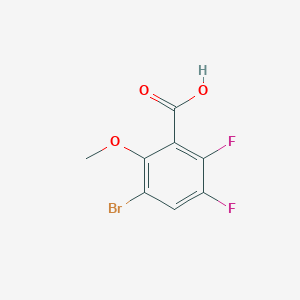
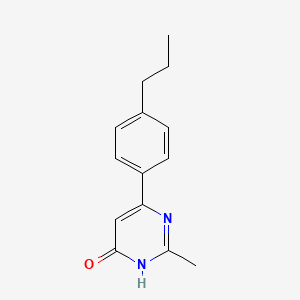
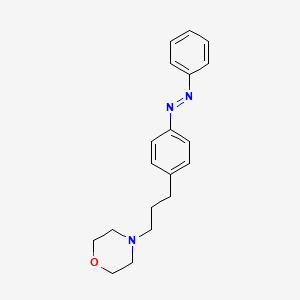
![4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis[4'-bromo-1,1'-biphenyl]](/img/structure/B13436435.png)

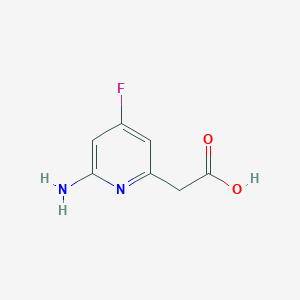
![N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13436470.png)
